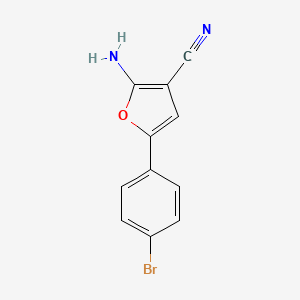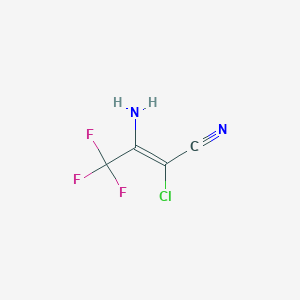![molecular formula C11H8BrF6NO B3041350 N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide CAS No. 283171-45-9](/img/structure/B3041350.png)
N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide
説明
The compound "N1-[3,5-di(trifluoromethyl)phenyl]-3-bromopropanamide" is a derivative of carboxamide with potential antimicrobial properties. It is structurally related to a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, which have been synthesized and characterized for their antimicrobial activities. These compounds have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, with some derivatives exhibiting submicromolar activity levels .
Synthesis Analysis
The synthesis of related N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives involves the combination of different substituted phenyl groups with a naphthalene carboxamide moiety. The process typically includes the formation of the carboxamide linkage and the introduction of halogen and trifluoromethyl groups to the phenyl ring. The synthesis of these compounds is carefully designed to yield products with potential antimicrobial properties, as seen in the derivatives with submicromolar activity against MRSA .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into the intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability and biological activity of these molecules. For instance, the crystal packing of some antipyrine derivatives is stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, as well as C–H⋯π and lone pair⋯π contacts .
Chemical Reactions Analysis
The reactivity of related N-phenyltriflamide compounds with halogenated reagents under basic conditions has been studied, revealing unexpected cleavage of C–C and C–N bonds. For example, the reaction with 1,2-dibromoethane leads to the formation of N-methyl-N-phenyltriflamide and 1,3-diphenylurea. These reactions highlight the potential for complex transformations involving halogenated carboxamides, which could be relevant for the synthesis or modification of "this compound" .
Physical and Chemical Properties Analysis
The solubility of a structurally similar compound, N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, in methanol–ethanol solutions has been measured across a range of temperatures. The solubility data are important for understanding the solid–liquid equilibrium, which is essential for industrial product and process design. Such information could be extrapolated to predict the solubility behavior of "this compound" in various solvents .
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-bromopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF6NO/c12-2-1-9(20)19-8-4-6(10(13,14)15)3-7(5-8)11(16,17)18/h3-5H,1-2H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWRZHWMAVBMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)CCBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B3041270.png)

![6-Chloro-5-{[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B3041273.png)

![N3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridyl]methoxy}phenyl)-6-chloronicotinamide](/img/structure/B3041275.png)

![2-(6-Chloro-3-pyridyl)-5-[5-(trifluoromethyl)-2-pyridyl]-1,3,4-oxadiazole](/img/structure/B3041277.png)
![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-3-(trifluoromethyl)benzene-1-carbohydrazide](/img/structure/B3041281.png)
![N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide](/img/structure/B3041282.png)
![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)
![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)
![2-(2-Chloro-6-methylpyrimidin-4-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041289.png)